1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
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Overview
Description
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a complex organic compound featuring a benzhydryl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment of the Benzhydryl Group: The benzhydryl group is introduced through nucleophilic substitution reactions, often using benzhydryl chloride as a starting material.
Incorporation of the But-2-yn-1-yl Moiety: This step involves the addition of the but-2-yn-1-yl group to the pyrrolidine ring, typically through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with various enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea.
Benzhydryl Compounds: Other benzhydryl-containing compounds, such as benzhydryl ethers and benzhydryl amines, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the benzhydryl group allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-benzhydryl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(23-15-7-8-16-25-17-9-10-18-25)24-21(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-6,11-14,21H,9-10,15-18H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKEKQQNMPSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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